Cas no 2167947-50-2 (methyl 4-oxo-4H,5H,6H,7H,8H-1,2,3triazolo1,5-a1,4diazepine-3-carboxylate)

Methyl 4-oxo-4H,5H,6H,7H,8H-1,2,3-triazolo[1,5-a][1,4]diazepine-3-carboxylate is a heterocyclic compound featuring a fused triazole-diazepine core with a methyl ester functional group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry, where it serves as a key intermediate for the development of bioactive molecules. The compound's rigid bicyclic framework enhances binding affinity in target interactions, while the ester group allows for further derivatization. Its stability under standard conditions and compatibility with common organic reactions make it a practical choice for researchers exploring novel pharmacophores or heterocyclic scaffolds. The product is typically characterized by high purity and consistent performance in synthetic workflows.
methyl 4-oxo-4H,5H,6H,7H,8H-1,2,3triazolo1,5-a1,4diazepine-3-carboxylate structure
2167947-50-2 structure
Product Name:methyl 4-oxo-4H,5H,6H,7H,8H-1,2,3triazolo1,5-a1,4diazepine-3-carboxylate
CAS No:2167947-50-2
MF:C8H10N4O3
MW:210.190001010895
CID:5164395
PubChem ID:155973383
Update Time:2025-06-11

methyl 4-oxo-4H,5H,6H,7H,8H-1,2,3triazolo1,5-a1,4diazepine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate
    • methyl 4-oxo-4H,5H,6H,7H,8H-1,2,3triazolo1,5-a1,4diazepine-3-carboxylate
    • Inchi: 1S/C8H10N4O3/c1-15-8(14)5-6-7(13)9-3-2-4-12(6)11-10-5/h2-4H2,1H3,(H,9,13)
    • InChI Key: YDVJMSVHESRCQZ-UHFFFAOYSA-N
    • SMILES: N12N=NC(C(OC)=O)=C1C(=O)NCCC2

methyl 4-oxo-4H,5H,6H,7H,8H-1,2,3triazolo1,5-a1,4diazepine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-178709-0.05g
methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate
2167947-50-2 95%
0.05g
$282.0 2023-09-19
Enamine
EN300-178709-0.1g
methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate
2167947-50-2 95%
0.1g
$420.0 2023-09-19
Enamine
EN300-178709-0.25g
methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate
2167947-50-2 95%
0.25g
$601.0 2023-09-19
Enamine
EN300-178709-0.5g
methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate
2167947-50-2 95%
0.5g
$947.0 2023-09-19
Enamine
EN300-178709-1.0g
methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate
2167947-50-2 95%
1g
$1214.0 2023-04-29
Enamine
EN300-178709-2.5g
methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate
2167947-50-2 95%
2.5g
$2379.0 2023-09-19
Enamine
EN300-178709-5.0g
methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate
2167947-50-2 95%
5g
$3520.0 2023-04-29
Enamine
EN300-178709-10.0g
methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate
2167947-50-2 95%
10g
$5221.0 2023-04-29
Enamine
EN300-178709-1g
methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate
2167947-50-2 95%
1g
$1214.0 2023-09-19
Enamine
EN300-178709-5g
methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate
2167947-50-2 95%
5g
$3520.0 2023-09-19

Additional information on methyl 4-oxo-4H,5H,6H,7H,8H-1,2,3triazolo1,5-a1,4diazepine-3-carboxylate

Introduction to Methyl 4-oxo-4H,5H,6H,7H,8H-1,2,3-triazolo[1,5-a][1,4-diazepine]-3-carboxylate (CAS No. 2167947-50-2)

Methyl 4-oxo-4H,5H,6H,7H,8H-1,2,3-triazolo[1,5-a][1,4-diazepine]-3-carboxylate is a highly specialized chemical compound with significant implications in the field of pharmaceutical research. This compound, identified by its CAS number 2167947-50-2, belongs to a class of heterocyclic molecules that have garnered considerable attention due to their unique structural and functional properties. The presence of multiple nitrogen atoms in its molecular framework suggests potential applications in drug development, particularly in the modulation of biological pathways associated with neurological and inflammatory conditions.

The compound's structure is characterized by a fused tricyclic system consisting of a triazolone ring and a diazepine moiety. This architectural configuration is crucial for its biological activity, as it allows for interactions with specific targets within cellular systems. The 1,2,3-triazolo[1,5-a][1,4-diazepine] core is a well-studied scaffold in medicinal chemistry, known for its ability to exhibit a wide range of pharmacological effects. Recent advancements in computational chemistry have enabled more precise predictions of the compound's behavior in biological systems, enhancing the efficiency of drug discovery processes.

In recent years, there has been growing interest in the development of novel therapeutic agents that can modulate neurotransmitter release and receptor activity. Methyl 4-oxo-4H,5H,6H,7H,8H-1,2,3-triazolo[1,5-a][1,4-diazepine]-3-carboxylate has been identified as a promising candidate for further investigation due to its structural similarity to known bioactive molecules. Studies have suggested that this compound may possess properties that make it useful in the treatment of conditions such as depression and anxiety disorders. These findings are particularly significant given the increasing prevalence of mental health issues worldwide.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including the use of catalytic systems that enhance reaction efficiency. The incorporation of protective groups and selective deprotection steps is essential to achieve the desired molecular architecture without unintended side reactions.

One of the most compelling aspects of Methyl 4-oxo-4H,5H,6H,7H,8H-1,2,3-triazolo[1,5-a][1,4-diazepine]-3-carboxylate is its potential as a lead compound for further derivatization. By modifying specific functional groups within its structure, researchers can explore new pharmacophores and enhance its therapeutic profile. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop novel drugs with improved efficacy and reduced side effects.

The pharmacological evaluation of this compound has revealed intriguing insights into its mechanism of action. Initial studies indicate that it may interact with serotonin receptors in the brain, which are implicated in mood regulation. Additionally, its ability to cross the blood-brain barrier suggests that it could be developed into an oral therapeutic agent. These findings are particularly exciting because they align with current trends in drug development aimed at addressing central nervous system disorders.

From a computational chemistry perspective, Methyl 4-oxo-4H,5H,6H,7H,8H-1,2,3-triazolo[1,5-a][1,4-diazepine]-3-carboxylate represents an excellent model system for studying molecular interactions at an atomic level。 Advanced simulation techniques have been used to predict how this compound might bind to biological targets such as enzymes and receptors。 These simulations provide valuable insights into its potential pharmacological activity and help guide experimental design.

The toxicological profile of this compound is another critical area of investigation。 Preliminary studies have shown that it exhibits low toxicity at therapeutic doses, making it a promising candidate for clinical development。 However, further research is needed to fully understand its safety profile under various conditions。 This includes evaluating potential long-term effects and interactions with other medications commonly used by patients suffering from neurological or psychiatric disorders。

In conclusion, Methyl 4-oxo-4H,5H,6H,7H,8H-1,2,3-triazolo[1,5-a][1,4-diazepine]-3-carboxylate (CAS No. 2167947-50-2) is a structurally complex and biologically active molecule with significant potential in pharmaceutical research。 Its unique chemical properties make it an attractive scaffold for developing novel therapeutic agents aimed at treating neurological and inflammatory conditions。 As research continues to uncover new applications for this compound، it is likely to play an increasingly important role in the fight against debilitating diseases worldwide。

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司